3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
Overview
Description
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is a complex organic molecule primarily investigated in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique piperidine ring structure, functionalized with an amino group and a benzyloxycarbonyl-protected nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid typically begins with commercially available piperidine derivatives. Through a series of protection, substitution, and deprotection reactions, the final product is obtained. One common method involves the protection of piperidine's nitrogen using a benzyloxycarbonyl group, followed by introduction of the propanoic acid moiety.
Industrial Production Methods: Industrial synthesis scales up these reactions using optimized conditions, including specific catalysts, temperature controls, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid participates in various chemical reactions:
Oxidation and Reduction: This compound can undergo redox reactions, although the presence of protecting groups may influence the specific pathways and products formed.
Substitution Reactions: Substitution reactions often occur at the amino and benzyloxycarbonyl groups under appropriate conditions.
Hydrolysis: Deprotection reactions involving hydrolysis can remove the benzyloxycarbonyl group to free the amino group.
Common Reagents and Conditions: Typical reagents include acids or bases for hydrolysis, hydrogenation catalysts for reduction, and electrophiles/nucleophiles for substitution reactions.
Major Products Formed: Depending on the reaction conditions, products range from deprotected amino acids to modified piperidine derivatives.
Scientific Research Applications
3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is pivotal in various scientific domains:
Chemistry: Used as an intermediate in synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical assays and enzyme interactions.
Medicine: Explored for its therapeutic potentials, possibly as a precursor to drug candidates targeting specific biochemical pathways.
Industry: Utilized in the development of polymers and other advanced materials.
Mechanism of Action
The effects of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid in biological systems are determined by its interaction with specific molecular targets. The compound's structure allows it to bind selectively to enzymes or receptors, potentially inhibiting or modifying their activity. This can lead to alterations in metabolic pathways or signaling processes.
Comparison with Similar Compounds
Comparing 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid with its analogs:
3-Amino-3-((benzyloxycarbonyl)piperidin-4-yl)propanoic acid: The presence or absence of certain functional groups affects solubility and reactivity.
3-Amino-3-(1-carbonyl)piperidin-4-yl)propanoic acid: Variations in protecting groups lead to different stability and reaction profiles.
Similar Compounds: Other structurally related compounds include amino acid derivatives of piperidine and benzyloxycarbonyl-protected amines, each with unique properties based on their specific substituents.
Properties
IUPAC Name |
3-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c17-14(10-15(19)20)13-6-8-18(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBKDWHCORUOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CC(=O)O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655115 | |
Record name | 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773123-81-2 | |
Record name | 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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